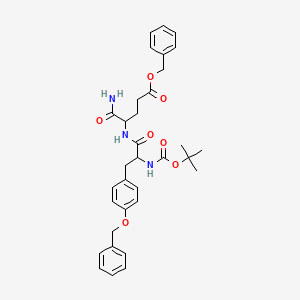![molecular formula C22H24N2O4 B11627852 Ethyl 6-ethoxy-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11627852.png)
Ethyl 6-ethoxy-4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯是一种合成的有机化合物,属于喹啉类。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学领域。
准备方法
合成路线和反应条件
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯的合成通常涉及多步过程。一种常见的方法是从苯胺与乙氧基亚甲基丙二酸二乙酯反应开始,形成中间产物。该中间体发生环化反应生成喹啉核心结构。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选最佳反应条件以及使用催化剂来提高产率并减少反应时间。
化学反应分析
反应类型
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯可以发生各种化学反应,包括:
氧化: 这种反应可以引入额外的官能团或修饰现有的官能团。
还原: 这种反应可以还原特定的官能团,改变化合物的性质。
取代: 这种反应可以将一个官能团替换成另一个官能团,可能增强化合物的活性。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂,在酸性或碱性条件下。
主要形成的产物
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生具有额外含氧官能团的喹啉衍生物,而还原可能产生更简单的喹啉衍生物。
科学研究应用
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其潜在的治疗应用,特别是在治疗传染病和癌症方面。
作用机制
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯的作用机制涉及其与特定分子靶点的相互作用。它可能抑制某些酶或受体,从而导致其生物学效应。 具体的途径和靶点取决于具体的应用,是目前正在进行的研究课题 .
相似化合物的比较
类似化合物
- 6-甲氧基-4-[(2-甲氧基苯基)氨基]喹啉-3-羧酸乙酯
- 6-乙氧基-4-[(2-甲氧基苯基)氨基]喹啉-3-羧酸乙酯
- 6-甲氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯
独特性
6-乙氧基-4-[(2-乙氧基苯基)氨基]喹啉-3-羧酸乙酯的独特性在于其特定的乙氧基和乙氧基苯氨基,这可能赋予其与类似化合物相比不同的生物活性和化学性质。 这些差异可能会影响其在各种应用中的功效和安全性 .
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
ethyl 6-ethoxy-4-(2-ethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-26-15-11-12-18-16(13-15)21(17(14-23-18)22(25)28-6-3)24-19-9-7-8-10-20(19)27-5-2/h7-14H,4-6H2,1-3H3,(H,23,24) |
InChI 键 |
GWAOUUSAMAJZTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627770.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627775.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627777.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627794.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627809.png)
![tert-butyl (2Z)-2-[1-(2-furyl)ethylidene]hydrazinecarboxylate](/img/structure/B11627812.png)
![2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11627820.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627825.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11627829.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627832.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627843.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627851.png)
